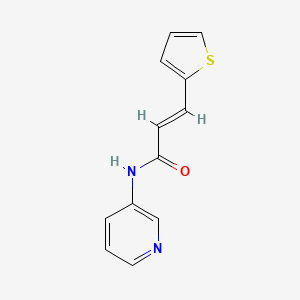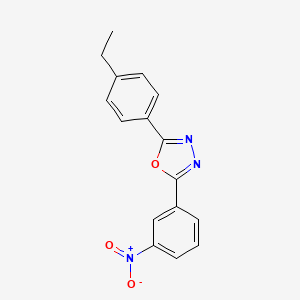
N-3-pyridinyl-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-pyridinyl-3-(2-thienyl)acrylamide, also known as PTAA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of acrylamides and is known for its unique chemical structure, which makes it an attractive candidate for various research studies.
作用機序
The exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide is not fully understood, but it is believed to interact with various biological molecules and pathways. N-3-pyridinyl-3-(2-thienyl)acrylamide has been shown to interact with proteins such as bovine serum albumin and human serum albumin, as well as with DNA and RNA molecules. It is believed that these interactions may play a role in the biological activity of N-3-pyridinyl-3-(2-thienyl)acrylamide.
Biochemical and Physiological Effects:
N-3-pyridinyl-3-(2-thienyl)acrylamide has been shown to have various biochemical and physiological effects in vitro. Studies have shown that N-3-pyridinyl-3-(2-thienyl)acrylamide can inhibit the growth of cancer cells, and it has also been shown to have anti-inflammatory activity. N-3-pyridinyl-3-(2-thienyl)acrylamide has also been shown to have antioxidant activity, which may be beneficial in the treatment of various diseases.
実験室実験の利点と制限
One of the primary advantages of using N-3-pyridinyl-3-(2-thienyl)acrylamide in laboratory experiments is its ease of synthesis and availability. N-3-pyridinyl-3-(2-thienyl)acrylamide is relatively inexpensive and can be synthesized using standard laboratory techniques. However, one of the limitations of using N-3-pyridinyl-3-(2-thienyl)acrylamide is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many potential future directions for research on N-3-pyridinyl-3-(2-thienyl)acrylamide. One area of research could focus on the development of new organic semiconductors based on N-3-pyridinyl-3-(2-thienyl)acrylamide, which could have potential applications in the field of organic electronics. Another area of research could focus on the development of new anti-cancer drugs based on N-3-pyridinyl-3-(2-thienyl)acrylamide, which could have significant therapeutic potential. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-3-pyridinyl-3-(2-thienyl)acrylamide and its interactions with biological molecules and pathways.
合成法
N-3-pyridinyl-3-(2-thienyl)acrylamide can be synthesized using a variety of methods, including the reaction of 3-(2-thienyl)acrylic acid with pyridine-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 3-(2-thienyl)acryloyl chloride with pyridine-3-amine in the presence of a base such as triethylamine. The synthesis of N-3-pyridinyl-3-(2-thienyl)acrylamide is relatively simple and can be achieved through standard laboratory techniques.
科学的研究の応用
N-3-pyridinyl-3-(2-thienyl)acrylamide has been used in various scientific research studies due to its unique chemical properties. One of the primary applications of N-3-pyridinyl-3-(2-thienyl)acrylamide is in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors. N-3-pyridinyl-3-(2-thienyl)acrylamide has also been used in the development of organic solar cells, where it has been shown to improve the efficiency of the devices.
特性
IUPAC Name |
(E)-N-pyridin-3-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c15-12(6-5-11-4-2-8-16-11)14-10-3-1-7-13-9-10/h1-9H,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWANZBETGRJIN-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-pyridinyl-3-(2-thienyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5802105.png)

![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
![1-(4-fluorophenyl)-4-[(4-methylphenyl)carbonothioyl]piperazine](/img/structure/B5802146.png)
![2-[(4-chlorophenyl)thio]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B5802154.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5802165.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5802167.png)


![2-[(4-chlorophenoxy)methyl]-5-(methylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5802195.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5802209.png)
![methyl 2-chloro-5-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B5802216.png)